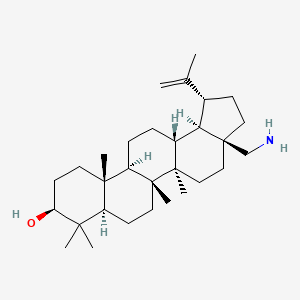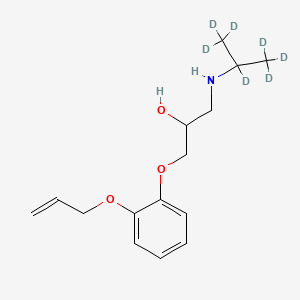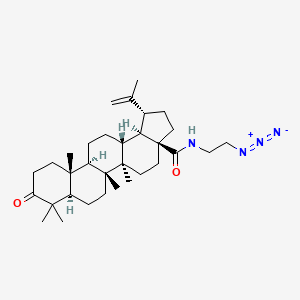
2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile
Overview
Description
2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile, also known as 2AF4PC, is a member of the pyridinecarbonitrile family of chemicals. It is a heterocyclic compound containing a nitrogen atom and a carbon-nitrogen double bond. This compound has been studied extensively for its diverse applications in the fields of medicine, biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Reactivity
- This compound is related to pyridinecarbonitriles, a class of compounds known for their diverse reactivity and potential in synthesizing various derivatives. For instance, the synthesis and reactivity of related pyridinecarbonitriles have been explored, showing their potential in creating various novel compounds with different functional groups (Katritzky et al., 1995).
Structural Analysis and Crystallography
- The compound's structural analogs have been studied through crystallography. Such studies provide insights into the molecular structure and bonding characteristics, which are crucial for understanding its chemical behavior and potential applications (Ganapathy et al., 2015).
Corrosion Inhibition
- Similar pyridine derivatives have been examined as corrosion inhibitors. Their effectiveness in protecting metals like steel in acidic environments highlights their potential in industrial applications (Ansari et al., 2015).
Fluorescence Properties
- Some derivatives have been studied for their fluorescence properties. This suggests potential applications in sensors or imaging technologies, where fluorescence can be a valuable property (Girgis et al., 2004).
Antimicrobial Properties
- Research has also delved into the antimicrobial properties of certain pyridinecarbonitriles, indicating potential applications in pharmaceuticals and healthcare (Kamel & Hussein, 2003).
Mechanism of Action
Target of Action
The primary target of IL-4-Inhibitor-1 is the Interleukin-4 receptor (IL-4R) . IL-4R is a type-1 transmembrane protein that plays a crucial role in the molecular mechanism underlying type-2 inflammations . This receptor is essential for the biological and immunological functions of B-lymphocytes, monocytes, dendritic cells, and fibroblasts .
Mode of Action
IL-4-Inhibitor-1 interacts with IL-4R, blocking the binding of both IL-4 and IL-13 . This inhibition prevents intracellular signaling and reduces the production of IgE, Th2 cell differentiation, and inflammatory substances . The compound’s action on IL-4R alpha resembles a “bi-specific” target, controlling the immune system by blocking both IL-4 and IL-13 .
Biochemical Pathways
The cytokines IL-4 and IL-13 interact with the IL-4 and IL-13 receptors to initiate the type 2 inflammatory pathway . This pathway results in Th2 cell differentiation, airway inflammation, and mucus production . The type-2 inflammatory pathway is first activated in allergic illnesses like atopic dermatitis by aberrant cytokine release resulting from an imbalance of Th1 and Th2 differentiation . Activated Th2 cells release cytokines, including IL-4, 13, and 31, which prompt downstream B cells to undergo a change and produce IgE antibodies .
Pharmacokinetics
In these studies, the pharmacokinetics of R835 were linear and dose-proportional over the dose range studied . A nominal level of accumulation in plasma was achieved rapidly upon repeated BID administrations with steady-state essentially attained in 2 days . Less than 1% of the dose was recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min for IR <750 mg and MR 300 mg .
Result of Action
The inhibition of IL-4R by IL-4-Inhibitor-1 results in a reduction of type-2 inflammation . This includes a decrease in Th2 cell differentiation, airway inflammation, mucus production, and IgE production . This can potentially alleviate symptoms in conditions characterized by type-2 inflammation, such as atopic dermatitis and specific forms of asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of IL-4-Inhibitor-1. For instance, rapid urbanization and industrialization causing the release of air pollutants, smoking, exposure to mold, diet, and obesity, as well as genetic susceptibilities can affect the prevalence of asthma and allergies . These factors could potentially influence the effectiveness of IL-4-Inhibitor-1 in treating these conditions.
properties
IUPAC Name |
2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPPBGRCDPFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)
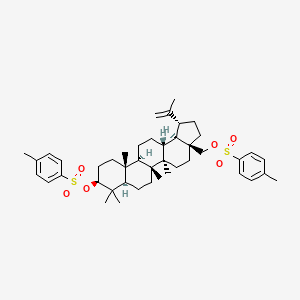
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)
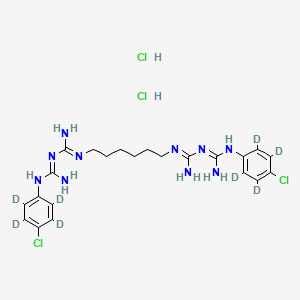
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)
